molecular formula C14H16N2O4S2 B5281877 4-(2-methoxyethylsulfamoyl)-N-phenylthiophene-2-carboxamide

4-(2-methoxyethylsulfamoyl)-N-phenylthiophene-2-carboxamide

Cat. No.: B5281877
M. Wt: 340.4 g/mol
InChI Key: UBLRUJQBBNDHJZ-UHFFFAOYSA-N
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Description

4-(2-methoxyethylsulfamoyl)-N-phenylthiophene-2-carboxamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is functionalized with a methoxyethylsulfamoyl group and a phenylcarboxamide group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound, making it a valuable subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-methoxyethylsulfamoyl)-N-phenylthiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone or aldehyde with a thiocarbamide and a cyanoacetic acid derivative.

    Introduction of the Methoxyethylsulfamoyl Group: This step involves the reaction of the thiophene derivative with methoxyethylamine and a sulfonyl chloride to introduce the methoxyethylsulfamoyl group.

    Formation of the Phenylcarboxamide Group: The final step involves the reaction of the intermediate compound with phenyl isocyanate to form the phenylcarboxamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and the use of renewable starting materials, can be employed to make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-(2-methoxyethylsulfamoyl)-N-phenylthiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Corresponding substituted products depending on the nucleophile used.

Scientific Research Applications

4-(2-methoxyethylsulfamoyl)-N-phenylthiophene-2-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Industry: The compound can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(2-methoxyethylsulfamoyl)-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyethylsulfamoyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The phenylcarboxamide group can interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

4-(2-methoxyethylsulfamoyl)-N-phenylthiophene-2-carboxamide can be compared with other similar compounds, such as:

    5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide: This compound also contains a sulfamoyl group and a phenylcarboxamide group, but with different substituents on the aromatic ring.

    4-methoxy-N-[2-(2-methoxyethylsulfamoyl)ethyl]benzamide: This compound has a similar structure but lacks the thiophene ring.

The uniqueness of this compound lies in the presence of the thiophene ring, which imparts specific electronic properties and reactivity that are not present in the other compounds.

Properties

IUPAC Name

4-(2-methoxyethylsulfamoyl)-N-phenylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S2/c1-20-8-7-15-22(18,19)12-9-13(21-10-12)14(17)16-11-5-3-2-4-6-11/h2-6,9-10,15H,7-8H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBLRUJQBBNDHJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNS(=O)(=O)C1=CSC(=C1)C(=O)NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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